Bismuth acetate

概要

説明

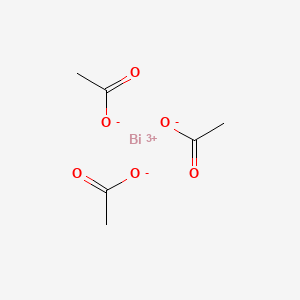

Bismuth acetate is a coordination complex with the formula Bi(O2CCH3)3 . It is a molecular compound featuring Bi bound to six oxygen ligands in a distorted polyhedral sphere . It is moderately water-soluble and decomposes to Bismuth oxide on heating . It is used in biology, printing, in photographic films, textiles, and also in proteomics research .

Synthesis Analysis

Organic compounds of Bismuth, including Bismuth acetate, have been synthesized from organomagnesium or organolithium compounds in high yields . For example, the benzyl derivatives of bismuth were synthesized by the reaction of arylbismuth dichloride Ar’BiCl2 with benzylmagnesium chloride in tetrahydrofuran (THF) giving Ar’Bi(η1-CH2Ph)2 in high yields .Molecular Structure Analysis

Bismuth acetate has a unique structure where Bi is bound to six oxygen ligands in a distorted polyhedral sphere . The acetate ligands are bound very unsymmetrically such that three Bi-O bonds are approximately 2.3 Å in length, and three others are near 2.6 Å .Chemical Reactions Analysis

Bismuth does not oxidize in dry air. Liquid bismuth is covered by an oxide film of Bi2O3 that protects it from further oxidation . Bismuth (III) acetate will hydrolyze to form basic bismuth acetate precipitates .Physical And Chemical Properties Analysis

Bismuth acetate is a white crystalline substance with a molecular weight of 386.11 . It is moderately water-soluble and decomposes to Bismuth oxide on heating . It does not oxidize in dry air and liquid bismuth is covered by an oxide film of Bi2O3 that protects it from further oxidation .科学的研究の応用

Gastrointestinal Disorder Treatment

Bismuth acetate has been extensively used in medicines for the treatment of gastrointestinal disorders. It is particularly effective against dyspepsia, gastric ulcers, and H. pylori infections. The compound’s ability to inhibit bacterial growth makes it a valuable resource in the pharmaceutical industry for developing treatments for these conditions .

Antimicrobial Activity

Research has shown that bismuth acetate possesses unique antibacterial activity. It is being studied for its efficacy in treating infections caused by multidrug-resistant microbes. This application is crucial in the fight against antibiotic resistance .

Cancer Therapy

Bismuth acetate is being explored for its potential use in cancer therapy. Its properties allow it to be used in targeted alpha therapy, which is a type of radiation therapy that targets cancer cells while minimizing damage to healthy tissue .

Diagnostic Imaging

In the field of diagnostic imaging, bismuth acetate-based compounds are used due to their high X-ray attenuation coefficient. This makes them suitable for use in X-ray imaging and computed tomography (CT) scans, providing clearer and more detailed images .

Drug Delivery Systems

The compound’s nanoparticles are being researched for their use in drug delivery systems. Their surface can be modified with biocompatible polymers to enhance colloidal stability, extend blood circulation, and reduce toxicity, thereby improving the pharmacokinetics of the drugs they carry .

Biosensing

Bismuth acetate is also utilized in biosensing applications. Its nanoparticles can be engineered to detect biological markers, which is valuable for diagnosing diseases and monitoring therapeutic interventions .

Tissue Engineering

In tissue engineering, bismuth acetate’s nanoparticles contribute to the development of scaffolds that support the growth and regeneration of tissues. This application is significant for advancing regenerative medicine .

Photothermal Therapy

Lastly, bismuth acetate is being studied for its use in photothermal therapy. This treatment involves converting light to heat to selectively destroy cancer cells, and bismuth acetate’s nanoparticles have shown promise in enhancing this therapy’s effectiveness .

作用機序

Target of Action

Bismuth acetate primarily targets Helicobacter pylori , a bacterium that causes ulcers and other gastrointestinal ailments . It also exhibits broad antimicrobial activity, making it effective against various bacterial pathogens .

Mode of Action

Bismuth acetate interacts with its targets by binding to heat shock and histidine-rich proteins, leading to enzyme inhibition . This interaction disrupts the normal functioning of the bacteria, causing oxidative stress . Bismuth acetate is a coordination complex, featuring Bismuth bound to six oxygen ligands in a distorted polyhedral sphere .

Biochemical Pathways

Bismuth acetate disrupts multiple essential pathways in the pathogen, including damaging the oxidative defense systems and eliminating the bacterial pH-buffering ability . This disruption is achieved by the binding and functional perturbation of several key enzymes .

Pharmacokinetics

Bismuth compounds, including bismuth acetate, are poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . The normal concentration of bismuth in blood is between 1 and 15 μg/L, but absorption from oral preparations produces a significant rise . Elimination from blood displays multicompartment pharmacokinetics, the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years .

Result of Action

The result of bismuth acetate’s action is the relief of symptoms associated with Helicobacter pylori infection, such as ulcers and other gastrointestinal discomforts . It also has the potential to combat bacterial resistance when combined with antibiotics .

Action Environment

The action of bismuth acetate is influenced by environmental factors. For instance, it forms exceptionally strong complexes with natural organic matter, suggesting that it will most likely be associated with natural organic matter in soils, sediments, and waters . Additionally, its solubility and bioavailability are influenced by the acidity of the environment .

Safety and Hazards

将来の方向性

Studies of nanosized forms of bismuth (Bi)-containing materials, including Bismuth acetate, have recently expanded from optical, chemical, electronic, and engineering fields towards biomedicine . These materials have been used for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering . Desirable antibacterial effects, bone regeneration potential, and tumor growth suppression under NIR laser radiation are the main biomedical research areas involving BiNPs that have opened up a new paradigm for their future clinical translation .

特性

IUPAC Name |

bismuth;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi(C2H3O2)3, C6H9BiO6 | |

| Record name | bismuth(III) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043458 | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Insoluble in water; [HSDB] White hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Bismuth acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ACETIC ACID | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Bismuth acetate | |

Color/Form |

WHITE CRYSTALS | |

CAS RN |

22306-37-2, 29094-03-9 | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AJA86Y692 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: DECOMP | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of bismuth acetate?

A1: Bismuth acetate is represented by the molecular formula Bi(C2H3O2)3. It has a molecular weight of 432.2 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize bismuth acetate?

A2: Researchers utilize various spectroscopic methods to analyze bismuth acetate. X-ray photoelectron spectroscopy (XPS) helps determine elemental composition and chemical states. [] Raman spectroscopy confirms the presence of specific chemical bonds and phases, particularly in the context of bismuth oxyiodide synthesis. [] Additionally, UV-Vis diffuse reflectance spectroscopy (DRS) is valuable for characterizing bismuth oxide thin films derived from bismuth acetate, revealing information about the band gap and optical properties. []

Q3: How does the choice of bismuth precursor, specifically bismuth acetate vs. bismuth nitrate, influence the properties of bismuth vanadate (BiVO4) photocatalysts?

A3: Studies comparing bismuth acetate and bismuth nitrate as precursors for BiVO4 synthesis reveal notable differences. BiVO4 synthesized from bismuth acetate tends to exhibit smaller particle sizes and higher surface areas compared to those derived from bismuth nitrate. These characteristics directly impact the photocatalytic activity, with acetate-based BiVO4 often displaying enhanced performance. [, ]

Q4: What role does bismuth acetate play in the fabrication of thin film humidity sensors?

A4: Bismuth acetate acts as a dopant in the sol-gel synthesis of titanium dioxide (TiO2) thin films for humidity sensing applications. Incorporating bismuth acetate into the TiO2 matrix significantly influences the film's electrical properties, leading to improved sensitivity and a wider measurement range for humidity detection. [, , ]

Q5: How does bismuth acetate contribute to the creation of novel nanostructures?

A5: Bismuth acetate is a key precursor in synthesizing unique bismuth sulfide (Bi2S3) nanostructures with a sheaf-like morphology. The controlled reaction of a bismuth acetate-oleic acid complex with elemental sulfur in 1-octadecene results in these intriguing structures, attributed to a crystal splitting growth mechanism. This mechanism, observed in natural mineral formation, is replicated here to create intricate Bi2S3 nanoforms. [, , , ]

Q6: Can bismuth acetate function as a catalyst?

A6: Yes, bismuth acetate exhibits catalytic activity. It has been successfully employed as a catalyst for the sequential protodeboronation of di- and triborylated indoles. This catalytic activity expands the synthetic toolbox for accessing a variety of borylated indoles, valuable building blocks in organic synthesis. []

Q7: Are there specific advantages to using bismuth acetate in catalytic applications compared to other catalysts?

A7: Indeed, bismuth acetate offers advantages in specific catalytic scenarios. Compared to traditional catalysts, bismuth acetate stands out for its low toxicity and cost-effectiveness. These attributes make it an attractive alternative, particularly in reactions requiring selective protodeboronation, as demonstrated in the synthesis of borylated indoles. []

Q8: How does the stability of bismuth acetate in solution impact its use in material synthesis?

A8: The stability of bismuth acetate solutions is crucial, particularly during the synthesis of complex oxide materials. Studies highlight that the presence of acetate groups in the bismuth acetate precursor can significantly influence the hydrolysis and condensation reactions during the sol-gel process. This, in turn, affects the gel structure of the deposited film and ultimately impacts the crystallization behavior and properties of the final material. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1580528.png)